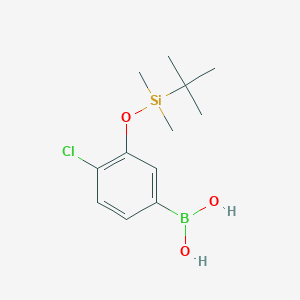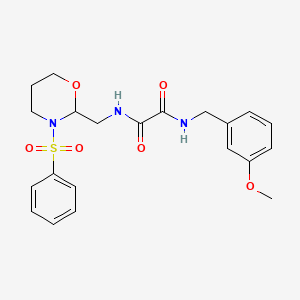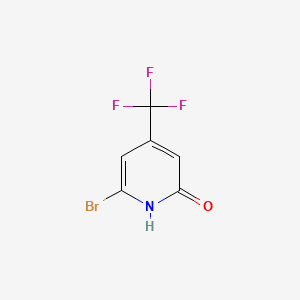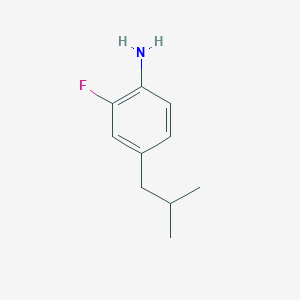
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid, also known as t-BuMe2SiOBPin, is a boronic acid derivative that has found application in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents like dichloromethane, THF, and ether. This compound has gained attention due to its unique properties and its ability to form reversible covalent bonds with diols and other Lewis bases.
Mécanisme D'action
The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin involves the formation of a reversible covalent bond with diols and other Lewis bases. This compound acts as a Lewis acid, accepting a pair of electrons from the Lewis base to form a covalent bond. This bond can be broken by the addition of a competing Lewis base or by the addition of an acid.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has been used in cell culture studies without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin is its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a useful building block for the synthesis of complex molecules and the development of sensors for the detection of sugars and other biomolecules. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and moisture.
Orientations Futures
There are several future directions for the use of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in scientific research. One potential application is in the development of new sensors for the detection of sugars and other biomolecules. Another potential application is in the synthesis of complex molecules, such as natural products and pharmaceuticals. Further research is needed to explore the full potential of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in these and other areas of scientific research.
Conclusion:
In conclusion, 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin is a boronic acid derivative that has found application in various scientific research fields. It has unique properties and the ability to form reversible covalent bonds with diols and other Lewis bases, making it a useful building block for the synthesis of complex molecules and the development of sensors for the detection of sugars and other biomolecules. Further research is needed to explore the full potential of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in these and other areas of scientific research.
Méthodes De Synthèse
The synthesis of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin involves the reaction of 3,4-dichlorophenylboronic acid with t-BuMe2SiOH in the presence of a base like potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin as a white crystalline solid. The yield of this reaction can be improved by using a solvent like THF or DMF and by carrying out the reaction under an inert atmosphere.
Applications De Recherche Scientifique
T-BuMe2SiOBPin has found application in various scientific research fields due to its ability to form reversible covalent bonds with diols and other Lewis bases. This compound has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been used in the development of sensors for the detection of sugars and other biomolecules.
Propriétés
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHGPJCKOCCBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S)-Bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460263.png)
![1-(4-fluorobenzyl)-3-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460264.png)
![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)


![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2460269.png)
![3-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2460270.png)
![[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2460271.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2460274.png)

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]benzamide](/img/structure/B2460279.png)